Diclofenac Methyl Ester Diclofenac Methyl Ester Diclofenac methyl ester is a hydrophobic prodrug form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is more soluble than diclofenac acid in isopropylmyristate. Diclofenac methyl ester does not permeate human epidermal membranes in vitro.
An analogue of Aceclofenac
Brand Name: Vulcanchem
CAS No.: 15307-78-5
VCID: VC21333359
InChI: InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
SMILES: COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C15H13Cl2NO2
Molecular Weight: 310.2 g/mol

Diclofenac Methyl Ester

CAS No.: 15307-78-5

Cat. No.: VC21333359

Molecular Formula: C15H13Cl2NO2

Molecular Weight: 310.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diclofenac Methyl Ester - 15307-78-5

CAS No. 15307-78-5
Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
IUPAC Name methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Standard InChI InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
Standard InChI Key VETACGBDFVVKGZ-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Canonical SMILES COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Appearance Solid powder

Chemical Properties and Structure

Chemical Identity

Diclofenac Methyl Ester is identified by its systematic IUPAC name: methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. This compound is characterized by the molecular formula C15H13Cl2NO2 with a precise molecular weight of 310.18 g/mol . In chemical databases, it is assigned the CAS registry number 15307-78-5, which serves as its unique identifier .

The compound is known by several synonyms in the scientific literature, including:

  • Methyl [2-(2,6-dichloroanilino)phenyl]acetate

  • Diclofenac, methyl ester

  • Aceclofenac Impurity B

  • Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate

  • Methyl Ester of Diclofenac

For computational and database purposes, the compound can be represented by its InChI identifier: InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3, and its InChIKey: VETACGBDFVVKGZ-UHFFFAOYSA-N .

Structural Characteristics

Diclofenac Methyl Ester possesses a distinctive chemical structure characterized by two aromatic rings connected through a secondary amine linkage. One phenyl ring contains two chlorine atoms at positions 2 and 6, creating a 2,6-dichlorophenyl moiety. The second phenyl ring is substituted with an acetate methyl ester group at the ortho position relative to the amine linkage .

The compound's structural features include:

  • A 2,6-dichlorophenyl group

  • A secondary amine (NH) connecting the two aromatic rings

  • A phenylacetic acid methyl ester group

  • A planar conformation of the aromatic rings with some rotational freedom around the single bonds

The presence of the two chlorine atoms contributes to the compound's lipophilicity, while the ester group enhances its solubility in organic solvents compared to the parent diclofenac acid. The structure also contains a relatively acidic NH proton due to the electron-withdrawing effects of the aromatic rings and the chlorine substituents .

Physical Properties

Thermodynamic Properties

Diclofenac Methyl Ester exhibits specific thermodynamic properties that are crucial for understanding its behavior in various chemical processes and formulations. These properties, determined through experimental measurements and computational methods, are summarized in Table 1.

Table 1: Thermodynamic Properties of Diclofenac Methyl Ester

PropertyValueUnitMethod
Gibbs Free Energy (Gf)102.96kJ/molJoback Method
Enthalpy of Formation (Hf)-137.09kJ/molJoback Method
Enthalpy of Fusion (Hfus)37.80kJ/molJoback Method
Enthalpy of Vaporization (Hvap)79.88kJ/molJoback Method
Critical Temperature (Tc)1054.21KJoback Method
Critical Pressure (Pc)2365.67kPaJoback Method
Critical Volume (Vc)0.817m³/kmolJoback Method
Boiling Point (Tb)812.22KJoback Method
Flash Point (Tf)533.87KJoback Method

These thermodynamic parameters provide valuable insights into the compound's stability, phase transitions, and energy relationships, which are essential considerations for formulation development and processing conditions .

Other Physical Constants

Beyond thermodynamic properties, Diclofenac Methyl Ester is characterized by several additional physical constants that influence its behavior in biological systems and various solvents. These properties are presented in Table 2.

Table 2: Additional Physical Properties of Diclofenac Methyl Ester

PropertyValueUnitMethod
Melting Point101-102°CExperimental
Log Water Solubility (log10ws)-4.73-Crippen Method
Octanol-Water Partition Coefficient (logP)4.453-Crippen Method
McGowan Volume216.590ml/molMcGowan Method
Ring Polarizability (rinpol)2200.00-NIST Webbook

The melting point range of 101-102°C was experimentally determined during synthesis verification, indicating the compound's high purity . The relatively high logP value of 4.453 suggests significant lipophilicity, which has implications for its membrane permeability and biological distribution . The negative log water solubility (-4.73) confirms its poor water solubility, which is expected given its structure with two chlorine atoms and an ester group .

Synthesis Methods

Condensation Reaction Approach

A notable method for synthesizing Diclofenac Methyl Ester involves a condensation reaction between methyl o-bromophenylacetate and 2,6-dichloroaniline. This approach represents an improvement over traditional methods that use diclofenac as the starting material, offering advantages in terms of raw material toxicity, cost, and environmental impact .

The condensation reaction proceeds under the following conditions:

  • Reaction temperature: 100-200°C (optimally 100-150°C)

  • Reaction time: 20-50 hours (optimally 20-40 hours)

  • Catalyst: Copper catalyst (e.g., cuprous iodide)

  • Base: Alkaline compounds such as anhydrous potassium carbonate (preferred), sodium hydroxide, potassium hydroxide, anhydrous sodium carbonate, or potassium phosphate

  • Solvent: Organic solvent (e.g., xylene)

  • Molar ratio of methyl o-bromophenylacetate to base: 1:2-4 (optimally 1:2-3 for potassium carbonate)

This synthesis method offers several advantages compared to previous approaches:

  • Lower toxicity of raw materials

  • Reduced cost (methyl o-bromophenylacetate price: 465 yuan/25g vs. diclofenac price: 940 yuan/25g, as of November 2017)

  • Fewer corrosive waste products

  • Less stringent reaction conditions

  • Higher environmental compatibility

Purification Process

Following the condensation reaction, a specific purification process is employed to obtain high-purity Diclofenac Methyl Ester:

  • Addition of activated carbon to the reaction mixture

  • Hot filtration to remove impurities

  • Concentration of the filtrate under reduced pressure to obtain a residue

  • Dissolution of the residue in methanol

  • Cooling crystallization in an ice-water bath

  • Secondary filtration to collect the crystallized product

  • Drying of the filter cake to yield the final product

This purification method is effective due to the relative ease of separating Diclofenac Methyl Ester from other reaction components and intermediates, requiring only a single recrystallization step with methanol to achieve high purity .

Applications and Significance

Diclofenac Methyl Ester has several significant applications in pharmaceutical research and development. As a derivative of diclofenac, it serves as:

  • An intermediate in the synthesis of modified diclofenac compounds and related analgesics

  • A reference standard in analytical chemistry for identifying and quantifying impurities in diclofenac formulations

  • A compound of interest for structure-activity relationship studies investigating the effect of esterification on pharmacological properties

  • A precursor in prodrug development strategies, where the ester group can potentially be hydrolyzed in vivo to release the active diclofenac moiety

The compound is specifically noted as "Aceclofenac Impurity B" in the European Pharmacopoeia, highlighting its relevance in pharmaceutical quality control and regulatory compliance . The development of efficient synthesis methods for this compound, as described in recent patent literature, underscores its ongoing industrial importance .

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